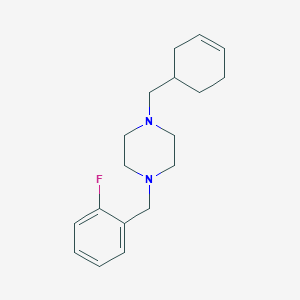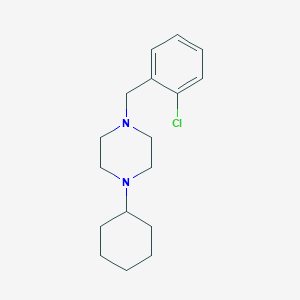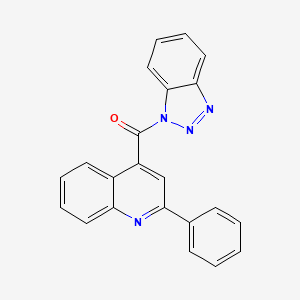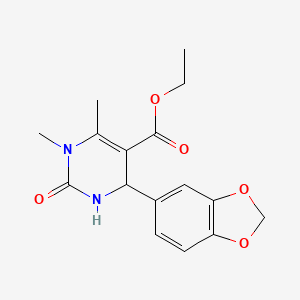![molecular formula C18H26N4O6S B10884668 Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate: is a complex organic compound that features a combination of piperazine, pyridine, and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride to form 4-[(2-nitrophenyl)sulfonyl]piperazine.
Cyclization: The piperazine derivative is then subjected to cyclization with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential use in the development of new catalysts or ligands.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Enzymes: The sulfonyl group may form covalent bonds with enzyme active sites.
Receptor Interaction: The piperazine and pyridine moieties may interact with specific receptors, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine: Shares the sulfonyl and nitrophenyl groups but differs in the piperazine and pyridine components.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Uniqueness:
- The combination of piperazine, pyridine, and sulfonyl groups in ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate provides a unique scaffold that may offer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H26N4O6S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
ethyl 4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O6S/c1-2-28-18(23)20-9-7-15(8-10-20)19-11-13-21(14-12-19)29(26,27)17-6-4-3-5-16(17)22(24)25/h3-6,15H,2,7-14H2,1H3 |
InChI-Schlüssel |
JHVHMMIVHHDNJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10884589.png)
![4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-YL)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884597.png)


![2-{(5Z)-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B10884605.png)

![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)



